molecular formula C13H13NO4 B3156954 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid CAS No. 842965-40-6

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid

Cat. No. B3156954
M. Wt: 247.25 g/mol
InChI Key: GDCRSJACHLLDEW-UHFFFAOYSA-N
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Description

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid is a heterocyclic compound with a furan ring and a carboxylic acid. It has a CAS Number of 842965-40-6 and a molecular weight of 247.25 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C13H13NO4 . The InChI code for this compound is 1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives like 5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid hold significant promise in sustainable chemistry, particularly in converting plant biomass into valuable chemicals. Furan derivatives such as 5-Hydroxymethylfurfural (HMF) and its further processed forms have been extensively studied for their potential to serve as alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis from plant feedstocks and the prospects of using HMF in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals highlight the versatility and environmental benefits of furan derivatives. This approach not only supports the utilization of renewable resources but also aligns with the goals of green chemistry by reducing reliance on fossil fuels and minimizing environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).

Health Implications of Furan Fatty Acids

Research into furan fatty acids, which are structurally related to furan derivatives, reveals both their potential health benefits and uncertainties. Furan fatty acids found in plants, algae, and fish exhibit anti-oxidant and anti-inflammatory activities. However, the role of their metabolites in diseases such as diabetes and renal health remains unclear, suggesting the need for further investigation into their health effects. This area of research exemplifies the complexity of furan derivatives' impact on health, underscoring the importance of comprehensive studies to fully understand their benefits and risks (Xu et al., 2017).

Safety And Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-[(4-methoxyanilino)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)14-8-11-6-7-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRSJACHLLDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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